Potassium heptanoate

Description

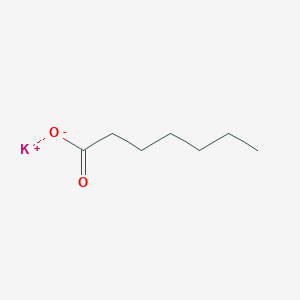

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

16761-12-9 |

|---|---|

Molecular Formula |

C7H13KO2 |

Molecular Weight |

168.27 g/mol |

IUPAC Name |

potassium;heptanoate |

InChI |

InChI=1S/C7H14O2.K/c1-2-3-4-5-6-7(8)9;/h2-6H2,1H3,(H,8,9);/q;+1/p-1 |

InChI Key |

YOSXTSJZQNTKKX-UHFFFAOYSA-M |

SMILES |

CCCCCCC(=O)[O-].[K+] |

Isomeric SMILES |

CCCCCCC(=O)[O-].[K+] |

Canonical SMILES |

CCCCCCC(=O)[O-].[K+] |

Other CAS No. |

16761-12-9 |

Origin of Product |

United States |

Foundational & Exploratory

Potassium heptanoate chemical properties and structure

An In-depth Technical Guide to Potassium Heptanoate: Chemical Properties and Structure

Introduction

This compound, also known as potassium enanthate, is the potassium salt of heptanoic acid.[1][2] It is classified as a medium-chain fatty acid (MCFA) salt, consisting of a seven-carbon chain terminating in a carboxylate group.[1] This compound serves as a valuable model for studying the behavior of medium-chain fatty acid salts and has applications in various research and industrial fields, including the synthesis of fragrances and as a component in materials for thermal energy storage.[1] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analytical characterization for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The properties of this compound are dictated by its molecular structure, which features a polar carboxylate head and a nonpolar six-carbon alkyl tail.[1]

Identifiers and General Properties

| Property | Value | Reference |

| IUPAC Name | potassium;heptanoate | [1][3] |

| Synonyms | Potassium enanthate, Heptanoic acid potassium salt | [1][2][4] |

| CAS Number | 16761-12-9 | [1][5][6][7] |

| Molecular Formula | C₇H₁₃KO₂ | [1][2][4][5][6] |

| Molecular Weight | 168.27 g/mol | [1][3] |

| Canonical SMILES | CCCCCCC(=O)[O-].[K+] | [4] |

| InChI Key | YOSXTSJZQNTKKX-UHFFFAOYSA-M | [1][4] |

Physicochemical Data

| Property | Value | Reference |

| Boiling Point | 222.6°C at 760 mmHg | [2][4][5] |

| Flash Point | 99.2°C | [2][4][5] |

| Vapor Pressure | 0.0578 mmHg at 25°C | [2][5] |

| pKa (of Heptanoic Acid) | 4.89 | [8][9] |

| Solubility | Slightly soluble in water; very soluble in ethanol and ether (for heptanoic acid). Sodium heptanoate is soluble in water.[10] |

Chemical Structure

This compound is an ionic compound formed from the heptanoate anion (C₇H₁₃O₂⁻) and a potassium cation (K⁺). The heptanoate anion consists of a seven-carbon straight alkyl chain with a carboxylate group at one end. In the solid state, the alkyl chains of metal alkanoates often adopt a stable, all-trans conformation.[1]

Caption: 2D representation of the ionic structure of this compound.

Synthesis Protocols

The primary methods for synthesizing this compound are acid-base neutralization and ester saponification, both of which are known for their reliability and high yields.[1]

Experimental Protocol 1: Synthesis via Acid-Base Neutralization

This method involves the direct reaction of heptanoic acid with a potassium base, such as potassium hydroxide (KOH).

-

Dissolution: Dissolve a known molar quantity of heptanoic acid in a suitable solvent, such as ethanol or an ethanol-water mixture. The use of a mixed solvent system can enhance the solubility of the fatty acid.[1]

-

Titration: Slowly add a stoichiometric amount of an aqueous potassium hydroxide solution to the heptanoic acid solution while stirring continuously.

-

Monitoring: Monitor the reaction progress by observing the disappearance of the heptanoic acid starting material. In-situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to track the disappearance of the carboxylic acid C=O band (around 1700 cm⁻¹) and the appearance of the carboxylate COO⁻ bands.[1]

-

Isolation: Upon completion of the reaction, the product, this compound, may precipitate from the solution, especially if the solvent polarity is optimized. The product can then be isolated by filtration.

-

Purification: The collected solid can be washed with a non-polar solvent (e.g., cold diethyl ether) to remove any unreacted heptanoic acid and then dried under vacuum to yield the final product.

Caption: Workflow for the synthesis of this compound by neutralization.

Experimental Protocol 2: Synthesis via Ester Saponification

This method involves the hydrolysis of a heptanoic acid ester (e.g., methyl heptanoate or ethyl heptanoate) using a strong potassium base.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the heptanoate ester (e.g., methyl heptanoate) in a suitable solvent like ethanol.

-

Base Addition: Add an aqueous solution containing a stoichiometric excess of potassium hydroxide (KOH).

-

Reflux: Heat the mixture to reflux and maintain it for several hours to ensure complete hydrolysis of the ester.

-

Mechanism: The hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide (e.g., methoxide, CH₃O⁻) as a leaving group to form heptanoic acid. The strong base then deprotonates the heptanoic acid to form the this compound salt and an alcohol byproduct (e.g., methanol).[1]

-

Solvent Removal: After the reaction is complete, remove the solvent using a rotary evaporator.

-

Purification: The resulting solid residue can be recrystallized from an appropriate solvent system to purify the this compound product.

Caption: Workflow for the synthesis of this compound by saponification.

Analytical Characterization Protocols

Spectroscopic techniques are fundamental for confirming the identity, purity, and structural features of synthesized this compound.[1][2]

Experimental Protocol 3: Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the solid sample using either the KBr pellet method or by using an ATR-FTIR spectrometer. For the KBr method, mix a small amount of finely ground this compound with dry potassium bromide powder and press it into a transparent disk.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Spectral Interpretation: The key diagnostic feature is the transformation of the carboxylic acid group into a carboxylate anion.[1]

-

Disappearance of Peaks: The broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹) and the sharp C=O stretch (1690-1750 cm⁻¹) of the parent heptanoic acid should be absent.[1]

-

Appearance of New Peaks: Look for two strong characteristic absorption bands for the carboxylate group:

-

Experimental Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O).

-

¹H NMR Spectroscopy:

-

Data Acquisition: Acquire the proton NMR spectrum.

-

Spectral Interpretation: The spectrum will show signals corresponding to the protons on the alkyl chain. A key confirmation is the absence of the acidic proton signal from the parent heptanoic acid, which typically appears as a broad singlet far downfield (δ 10-12 ppm).[1] The protons on carbons 3 through 6 often overlap, forming a complex multiplet.[1]

-

-

¹³C NMR Spectroscopy:

-

Data Acquisition: Acquire the carbon-13 NMR spectrum.

-

Spectral Interpretation: Identify the signals for each of the seven carbon atoms in the heptanoate chain. The carbonyl carbon of the carboxylate group will appear significantly downfield.

-

-

³⁹K NMR Spectroscopy (Advanced):

Experimental Protocol 5: Mass Spectrometry (MS)

-

Sample Preparation: Dissolve the sample in a suitable solvent compatible with the chosen ionization technique.

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) in negative ion mode to generate the heptanoate anion [M-K]⁻.

-

Data Acquisition: Acquire the mass spectrum.

-

Spectral Interpretation:

-

Molecular Ion: In negative ion mode, the primary peak should correspond to the mass of the heptanoate anion (C₇H₁₃O₂⁻), which has a monoisotopic mass of approximately 129.09 Da.[12]

-

Confirmation: This technique is fundamental for confirming the molecular weight of the anionic portion of the compound.[1]

-

References

- 1. This compound | 16761-12-9 | Benchchem [benchchem.com]

- 2. This compound (16761-12-9) for sale [vulcanchem.com]

- 3. This compound - 16761-12-9 | VulcanChem [vulcanchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. This compound CAS#: 16761-12-9 [m.chemicalbook.com]

- 8. Heptanoic Acid | C7H14O2 | CID 8094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Heptanoic acid CAS#: 111-14-8 [m.chemicalbook.com]

- 10. Sodium Heptanoate 10051-45-3 | TCI AMERICA [tcichemicals.com]

- 11. (K) Potassium NMR [chem.ch.huji.ac.il]

- 12. Heptanoate | C7H13O2- | CID 93052 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of potassium heptanoate from heptanoic acid

An In-depth Technical Guide to the Synthesis of Potassium Heptanoate from Heptanoic Acid

Introduction

This compound (C₇H₁₃KO₂), the potassium salt of heptanoic acid, is a medium-chain fatty acid salt with applications in various scientific and industrial fields.[1] It serves as a surfactant, emulsifier, and an intermediate in the synthesis of more complex organic compounds.[1] Its properties also make it a subject of interest in the development of drug delivery systems and as a potential plant growth regulator.[2]

This guide provides a comprehensive overview of the primary synthesis route for this compound: the direct acid-base neutralization of heptanoic acid with a potassium base. The methodologies, data, and analytical characterization techniques detailed herein are intended for researchers, scientists, and professionals in drug development.

Core Synthesis Reaction: Acid-Base Neutralization

The most direct and widely used method for preparing this compound is the neutralization reaction between heptanoic acid and a potassium base, most commonly potassium hydroxide (KOH).[1][2] This is an exothermic reaction that forms the potassium salt and water.[2] The balanced chemical equation for this reaction is:

CH₃(CH₂)₅COOH + KOH → CH₃(CH₂)₅COOK + H₂O [2][3]

Precise stoichiometric control is crucial for maximizing the yield and purity of the final product. The reaction proceeds via a 1:1 molar ratio of heptanoic acid to potassium hydroxide.[2] Maintaining this ratio is essential to avoid unreacted starting materials in the final product.[2]

Physicochemical Data of Reactants and Product

A summary of the key physical and chemical properties of the compounds involved in the synthesis is presented below.

| Property | Heptanoic Acid | Potassium Hydroxide | This compound |

| Molecular Formula | C₇H₁₄O₂ | KOH | C₇H₁₃KO₂ |

| Molecular Weight ( g/mol ) | 130.18 | 56.11 | 168.27 |

| Appearance | Colorless liquid with a pungent odor[4] | White solid | White crystalline solid[1] |

| Boiling Point (°C) | 223 | 1327 | 222.6 (at 760 mmHg)[5] |

| Flash Point (°C) | 113 | N/A | 99.2[5] |

| Solubility | Poorly soluble in water; soluble in ethanol, ether[4] | Soluble in water, ethanol | Higher solubility in polar solvents than heptanoic acid[1] |

| CAS Number | 111-14-8 | 1310-58-3 | 16761-12-9 |

Experimental Protocol: Laboratory Scale Synthesis

This protocol details a standard laboratory procedure for the synthesis of this compound via the neutralization of heptanoic acid with potassium hydroxide.

Materials and Equipment:

-

Heptanoic acid (C₇H₁₄O₂)

-

Potassium hydroxide (KOH) pellets or flakes

-

Solvent (e.g., methanol, ethanol, or water)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Beakers and graduated cylinders

-

Rotary evaporator

-

Crystallization dish

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Drying oven or vacuum desiccator

-

Analytical balance

Procedure:

-

Stoichiometric Calculation : Calculate the required molar equivalents of heptanoic acid and potassium hydroxide based on a 1:1 molar ratio.[2] For example, to react 13.02 g (0.1 mol) of heptanoic acid, 5.61 g (0.1 mol) of potassium hydroxide is required.

-

Dissolution of Reactants :

-

In a round-bottom flask, dissolve the calculated amount of heptanoic acid in a suitable solvent, such as ethanol.

-

In a separate beaker, carefully dissolve the potassium hydroxide in the same solvent. Note: This dissolution is exothermic and should be performed with caution, potentially in an ice bath.

-

-

Reaction :

-

Place the flask containing the heptanoic acid solution on a magnetic stirrer.

-

Slowly add the potassium hydroxide solution to the heptanoic acid solution while stirring continuously.

-

Continue stirring the mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion. The reaction is typically mild.[2]

-

-

Isolation of Product :

-

Remove the solvent from the reaction mixture using a rotary evaporator. This will leave a crude solid residue of this compound.

-

-

Purification (Recrystallization) :

-

Dissolve the crude product in a minimum amount of a suitable hot solvent.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

-

Drying :

-

Dry the purified this compound crystals in a drying oven at a moderate temperature or in a vacuum desiccator to remove any residual solvent.

-

-

Characterization :

-

Confirm the identity and purity of the final product using analytical techniques such as Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

-

Visualized Diagrams

Chemical Reaction Pathway

The following diagram illustrates the direct neutralization reaction.

Caption: Acid-base neutralization of heptanoic acid with potassium hydroxide.

Experimental Workflow

This diagram outlines the key steps in the synthesis and purification process.

Caption: General experimental workflow for the synthesis of this compound.

Analytical Characterization

To confirm the identity and assess the purity of the synthesized this compound, several spectroscopic methods are employed.[1]

| Technique | Observation | Interpretation |

| Infrared (IR) Spectroscopy | Strong absorption bands for the carboxylate group: asymmetric stretching around 1550-1610 cm⁻¹ and symmetric stretching around 1400-1450 cm⁻¹.[1] | Confirms the presence of the carboxylate anion (COO⁻) and the formation of the salt. |

| ¹H-NMR Spectroscopy | Absence of the broad singlet from the acidic proton of heptanoic acid (typically δ 10-12 ppm).[2] Distinct signals for the protons along the alkyl chain. | Confirms the complete conversion of the carboxylic acid to its carboxylate salt.[1][2] |

| ¹³C-NMR Spectroscopy | Provides detailed information about the carbon chain structure. | Confirms the carbon skeleton of the heptanoate molecule.[1] |

| Mass Spectrometry | Useful for confirming the molecular weight and fragmentation pattern. | Verifies the molecular formula and structure of the compound.[1] |

Safety Considerations

-

Heptanoic Acid : Corrosive and can cause burns to the skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation, and skin absorption.[4]

-

Potassium Hydroxide : A strong base that is highly corrosive. Contact can cause severe skin burns and eye damage.

-

General Precautions : All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The synthesis of this compound from heptanoic acid via direct neutralization is a reliable and straightforward method.[2] This process, characterized by its high yield and mild reaction conditions, is well-suited for both laboratory and industrial-scale production.[2] Careful control of stoichiometry and proper purification techniques are paramount to achieving a high-purity final product, which can be verified through standard analytical methods like IR and NMR spectroscopy.

References

- 1. This compound (16761-12-9) for sale [vulcanchem.com]

- 2. This compound | 16761-12-9 | Benchchem [benchchem.com]

- 3. Solved Part A heptanoic acid Express your answer as a | Chegg.com [chegg.com]

- 4. Heptanoic Acid | C7H14O2 | CID 8094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

A Comprehensive Technical Guide to Potassium Heptanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of potassium heptanoate, a potassium salt of the medium-chain fatty acid, heptanoic acid. This document outlines its fundamental chemical properties, synthesis methodologies, analytical techniques, and its role in metabolic pathways, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

This compound is an organic compound that has garnered interest for its unique properties and potential applications, ranging from industrial uses to its role as a metabolite in therapeutic contexts.[1] A summary of its key quantitative data is presented below.

| Property | Value | References |

| CAS Number | 16761-12-9 | [1][2][3] |

| Molecular Formula | C₇H₁₃KO₂ | [1][2][3] |

| Molecular Weight | 168.27 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 222.6°C at 760 mmHg | [4] |

| Flash Point | 99.2°C | [4] |

| Appearance | White crystalline solid | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through straightforward and high-yield chemical reactions.[1] Below are detailed protocols for the most common laboratory-scale synthesis methods.

Synthesis via Direct Neutralization

This method involves the acid-base reaction between heptanoic acid and a potassium base, typically potassium hydroxide (KOH).[1][5]

Experimental Protocol:

-

Reactant Preparation: Prepare equimolar solutions of heptanoic acid and potassium hydroxide. A common solvent system is an ethanol-water mixture to ensure the solubility of both the fatty acid and the inorganic base.[1]

-

Reaction: Slowly add the potassium hydroxide solution to the heptanoic acid solution while stirring continuously. The reaction is exothermic. Precise stoichiometric control (1:1 molar ratio) is crucial to maximize yield and purity.[1]

-

Equation: CH₃(CH₂)₅COOH + KOH → CH₃(CH₂)₅COOK + H₂O

-

Purification: The solvent is typically removed using a rotary evaporator. The resulting crude this compound can be purified by recrystallization from a suitable solvent to yield the final product with high purity (>95%).[1]

Synthesis via Saponification

An alternative route is the saponification of a heptanoic acid ester, such as methyl heptanoate.[1]

Experimental Protocol:

-

Reaction Setup: Reflux the methyl heptanoate in a methanolic solution of potassium hydroxide for several hours to ensure the reaction proceeds to completion.[1]

-

Equation: CH₃(CH₂)₅COOCH₃ + KOH → CH₃(CH₂)₅COOK + CH₃OH

-

Product Isolation: After the reaction is complete, remove the methanol by rotary evaporation.

-

Purification: The resulting residue is purified, often by precipitation and subsequent recrystallization, to yield the final this compound product. Yields for this method are typically around 90%.[1]

Below is a generalized workflow for the synthesis and purification of this compound.

Analytical Characterization

The purity and structure of synthesized this compound are confirmed using various analytical techniques.

-

Vibrational Spectroscopy (FTIR/Raman): This is a primary method for confirming the formation of the carboxylate salt. A key indicator is the disappearance of the C=O stretching vibration of the carboxylic acid (typically 1690-1750 cm⁻¹) and the appearance of a strong absorption from the out-of-phase stretching of the C-O bonds in the carboxylate anion.[1]

-

Chromatography: High-Performance Liquid Chromatography (HPLC), often with a C18 column, and Gas Chromatography (GC), which may require derivatization to increase volatility, are used to assess the purity of the compound.[5]

Metabolic Significance of Heptanoate

As a medium-chain fatty acid (MCFA), heptanoate (the anion of heptanoic acid) plays a significant role in cellular energy metabolism. Unlike long-chain fatty acids, MCFAs can enter the mitochondria for β-oxidation without the need for carnitine-mediated transport, allowing for rapid energy production.[6][7]

The metabolic fate of heptanoate is particularly interesting because it is an odd-chain fatty acid. Its breakdown through β-oxidation yields acetyl-CoA and, importantly, a final three-carbon unit, propionyl-CoA.[8] Propionyl-CoA can be converted to succinyl-CoA, which is an intermediate of the citric acid cycle (TCA cycle). This process, known as anaplerosis, replenishes TCA cycle intermediates, which is vital for cellular energy and biosynthetic processes.

This unique metabolic property is the basis for the therapeutic use of triheptanoin (a triglyceride of heptanoic acid) in treating certain metabolic disorders like long-chain fatty acid oxidation disorders (LC-FAOD).[1][9]

The diagram below illustrates the metabolic pathway of heptanoate.

Applications in Research and Drug Development

This compound and its parent acid are significant in several areas of research:

-

Metabolic Disorders: Heptanoate serves as a key metabolite in studies of treatments for fatty acid oxidation disorders.[1] Its anaplerotic role is a primary focus of this research.

-

Drug Delivery: The amphiphilic nature of this compound (a hydrophilic carboxylate head and a hydrophobic alkyl tail) makes it a candidate for investigation in novel drug delivery systems.[1]

-

Cell Signaling: As signaling molecules, MCFAs can interact with membrane and nuclear receptors, influencing metabolism and cell survival.[6][10] This opens avenues for research into their effects on conditions like insulin sensitivity.[10]

References

- 1. This compound | 16761-12-9 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound CAS#: 16761-12-9 [m.chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound (16761-12-9) for sale [vulcanchem.com]

- 6. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 8. Heptanoic Acid | C7H14O2 | CID 8094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Population Pharmacokinetics of Heptanoate in Healthy Subjects and Patients With Long-Chain Fatty Acid Oxidation Disorders Treated With Triheptanoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility of Potassium Heptanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Potassium heptanoate (CH₃(CH₂)₅COOK) is the potassium salt of heptanoic acid, a medium-chain fatty acid. Its amphiphilic nature, with a polar carboxylate head and a nonpolar alkyl tail, suggests its potential use as a surfactant, emulsifier, or in drug delivery systems. A critical parameter for these applications is its solubility in various media. This guide addresses the solubility of this compound in water and common organic solvents, providing a framework for its experimental determination and application.

Physicochemical Properties

-

Molecular Formula: C₇H₁₃KO₂

-

Molecular Weight: 168.27 g/mol

-

Appearance: Typically a white solid.

-

General Solubility: As a potassium salt of a carboxylic acid, this compound is significantly more soluble in water than its parent acid, heptanoic acid.[1] It is expected to be more soluble in polar solvents.[1]

Solubility of this compound

Solubility in Water

Quantitative experimental data for the solubility of this compound in water at various temperatures is not extensively documented in publicly available literature. However, based on the general behavior of potassium salts of carboxylic acids, the solubility of this compound in water is expected to increase with temperature.

Table 1: Illustrative Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 10 | Value not available |

| 25 | Value not available |

| 50 | Value not available |

| 75 | Value not available |

Note: The values in this table are for illustrative purposes and need to be determined experimentally.

Solubility in Organic Solvents

The solubility of this compound in organic solvents is dictated by the principle of "like dissolves like." As an ionic salt, it is expected to have higher solubility in polar organic solvents compared to nonpolar ones. Solvents such as ethanol and methanol are likely to be effective at dissolving this compound.[1]

Table 2: Illustrative Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Dielectric Constant (approx.) | Solubility ( g/100 mL) |

| Methanol | 32.7 | Value not available |

| Ethanol | 24.5 | Value not available |

| Acetone | 20.7 | Value not available |

| Chloroform | 4.8 | Value not available |

| Hexane | 1.9 | Value not available |

Note: The values in this table are for illustrative purposes and need to be determined experimentally.

Experimental Protocols for Solubility Determination

The following protocols describe methods to quantitatively determine the solubility of this compound.

Gravimetric Method for Solubility Determination

This method is a straightforward and accurate way to determine solubility by measuring the mass of the dissolved solute in a saturated solution.[2][3]

4.1.1. Materials and Apparatus

-

This compound

-

Solvent (e.g., deionized water, ethanol)

-

Thermostatic water bath

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Drying oven

-

Beakers

4.1.2. Experimental Procedure

-

Equilibration: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Place the container in a thermostatic water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

Sampling: Once equilibrium is achieved, allow the solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated/cooled pipette to match the equilibration temperature, avoiding any solid particles.

-

Filtration: Immediately filter the collected sample through a syringe filter (of a material compatible with the solvent) to remove any remaining microcrystals.

-

Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed, dry container.

-

Carefully evaporate the solvent using a suitable method (e.g., rotary evaporator, drying oven at a temperature below the decomposition point of this compound).

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dry this compound residue.

-

Calculation: The solubility is calculated as the mass of the residue per volume of the solvent.

4.1.3. Workflow Diagram

Caption: Workflow for the gravimetric determination of solubility.

Analytical Methods for Concentration Determination

Instead of evaporating the solvent, the concentration of this compound in the saturated solution can be determined using various analytical techniques.

4.2.1. Titrimetric Method The heptanoate ion can be titrated with a standardized acid.

4.2.1.1. Procedure

-

Prepare a saturated solution of this compound as described in the gravimetric method (steps 1-5).

-

Accurately dilute a known volume of the filtered saturated solution.

-

Add a suitable indicator (e.g., phenolphthalein).

-

Titrate with a standardized solution of a strong acid (e.g., HCl) until the endpoint is reached.[4]

-

Calculate the concentration of heptanoate, and thus this compound, in the original saturated solution.

4.2.2. Instrumental Methods for Potassium Ion Analysis The concentration of potassium ions in the saturated solution can be determined using instrumental methods, which can be particularly useful for low solubility measurements.

-

Ion Chromatography (IC): A powerful technique for separating and quantifying ions.[5]

-

Atomic Absorption Spectroscopy (AAS): Measures the absorption of light by free potassium atoms.[6]

-

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES): A highly sensitive method for elemental analysis.[7]

4.2.2.1. General Procedure for Instrumental Analysis

-

Prepare a saturated solution and filter it as previously described.

-

Prepare a series of standard solutions of known potassium concentrations.

-

Generate a calibration curve by analyzing the standard solutions with the chosen instrument.

-

Analyze the diluted saturated this compound solution.

-

Determine the potassium concentration in the sample from the calibration curve and calculate the corresponding solubility of this compound.

4.2.3. Instrumental Analysis Workflow

Caption: Workflow for determining solubility using instrumental analysis.

Applications in Drug Development

An understanding of the solubility of this compound is crucial for its potential applications in drug development:

-

Formulation of Poorly Soluble Drugs: As a surfactant, it could be used to enhance the solubility and dissolution rate of hydrophobic active pharmaceutical ingredients (APIs).

-

Drug Delivery Systems: Its amphiphilic properties make it a candidate for use in micelles, liposomes, or other nano-carrier systems for targeted drug delivery.

-

Salt Formation: Knowledge of its solubility in various solvents is essential for its synthesis and purification, particularly if it is being considered as a counter-ion for an acidic drug to improve its physicochemical properties.

Conclusion

While specific quantitative data on the solubility of this compound is not widely published, this guide provides a robust framework for its determination. The experimental protocols outlined, including gravimetric, titrimetric, and instrumental methods, offer reliable approaches for researchers to obtain the necessary data for their specific applications. A thorough understanding of its solubility in both aqueous and organic media is fundamental to harnessing its potential in pharmaceutical sciences and other research fields.

References

- 1. This compound | 16761-12-9 | Benchchem [benchchem.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. pharmajournal.net [pharmajournal.net]

- 4. Determination of salts of carboxylic acids by aqueous acidometric titration | Metrohm [metrohm.com]

- 5. Potassium analysis with ion chromatography according to USP testing methods | Metrohm [metrohm.com]

- 6. Potassium- Determination by AAS | OIV [oiv.int]

- 7. What are the methods used for potassium ion analysis? | AAT Bioquest [aatbio.com]

Physical and chemical characteristics of potassium heptanoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of potassium heptanoate. The information is curated for professionals in research, science, and drug development, with a focus on delivering precise data, detailed experimental protocols, and clear visual representations of key processes.

Core Physical and Chemical Properties

This compound, the potassium salt of heptanoic acid, is a white solid. Its physical and chemical properties are crucial for its application in various scientific and industrial fields, including as a precursor in chemical synthesis and its potential role in drug development.

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative data for this compound and its parent compound, heptanoic acid.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃KO₂ | [1][2] |

| Molecular Weight | 168.27 g/mol | [1] |

| Melting Point | ~61 °C | |

| Boiling Point | 222.6 °C at 760 mmHg | [2] |

| Flash Point | 99.2 °C | [2] |

| Vapor Pressure | 0.0578 mmHg at 25 °C | |

| Appearance | White to off-white solid |

Table 2: Solubility Profile of this compound (Qualitative)

| Solvent | Solubility |

| Water | High |

| Ethanol | Soluble |

Table 3: Properties of Heptanoic Acid

| Property | Value | Reference |

| pKa | 4.89 at 25 °C | |

| Solubility in Water | 0.2419 g/100 mL at 15 °C |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are essential for reproducible research.

Synthesis of this compound

This compound can be synthesized through two primary methods: acid-base neutralization and saponification of a heptanoate ester.[1]

This method involves the direct reaction of heptanoic acid with a potassium base, typically potassium hydroxide (KOH).

Protocol:

-

In a reaction vessel, dissolve heptanoic acid in an ethanol-water mixture. The use of a co-solvent system enhances the solubility of the sparingly soluble heptanoic acid in the aqueous base.[1]

-

Slowly add a stoichiometric amount of aqueous potassium hydroxide solution to the heptanoic acid solution while stirring. The reaction is exothermic and should be maintained at a temperature between 25-40 °C to prevent side reactions.[1]

-

Monitor the pH of the reaction mixture. The reaction is considered complete when the pH stabilizes in the neutral to slightly alkaline range (pH 7-9).[1]

-

Remove the solvent from the resulting solution using a rotary evaporator to obtain crude this compound.

This alternative route involves the hydrolysis of a heptanoate ester, such as methyl heptanoate, using a strong potassium base.

Protocol:

-

Reflux a solution of methyl heptanoate in a methanolic solution of potassium hydroxide for several hours.[1]

-

After the reaction is complete, remove the methanol by rotary evaporation.

-

The resulting residue is the crude this compound, which can then be purified.

Purification by Recrystallization

Recrystallization is a common method to purify the crude this compound.

Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as an ethanol-water mixture.

-

Allow the solution to cool slowly to room temperature, which will cause the this compound to crystallize. Impurities will preferentially remain in the solvent.[1]

-

For further precipitation, the solution can be placed in an ice bath.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum to remove residual solvent.

Analytical Characterization: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the structure and purity of this compound.

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the purified this compound.[4]

-

Dissolve the sample in approximately 0.75 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD) in a clean, dry NMR tube.[5][6]

-

Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[7]

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum on a spectrometer.

-

Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

The spectrum of this compound is expected to show characteristic signals for the protons of the alkyl chain. The absence of a broad singlet peak in the downfield region (typically >10 ppm) confirms the absence of the carboxylic acid proton from the starting material, heptanoic acid.

-

Signaling Pathways and Experimental Workflows

Visualizing complex processes is crucial for understanding. The following diagrams, generated using Graphviz, illustrate the metabolic pathway of heptanoate and a typical experimental workflow for its synthesis and purification.

Metabolic Pathway of Heptanoate

Heptanoate serves as a potential neural fuel. It can be metabolized in the liver to C5-ketone bodies, which can then cross the blood-brain barrier. Alternatively, heptanoate can directly enter the brain. Within glial cells, it is converted to acetyl-CoA and propionyl-CoA, which can enter the Krebs cycle and serve as precursors for neurotransmitter synthesis.[8][9][10]

Experimental Workflow: Synthesis and Purification

The following diagram outlines the key steps in the laboratory synthesis and purification of this compound via the acid-base neutralization route.

References

- 1. This compound | 16761-12-9 | Benchchem [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound (16761-12-9) for sale [vulcanchem.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 6. How To [chem.rochester.edu]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. Heptanoate as a neural fuel: energetic and neurotransmitter precursors in normal and glucose transporter I-deficient (G1D) brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Heptanoate as a neural fuel: energetic and neurotransmitter precursors in normal and glucose transporter I-deficient (G1D) brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safety and Handling of Potassium Heptanoate

This guide provides a comprehensive overview of the safety data and handling precautions for potassium heptanoate, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical suppliers.

Chemical and Physical Properties

This compound is the potassium salt of heptanoic acid.[1] Its fundamental physical and chemical properties are crucial for safe handling and use in experimental settings. A summary of these properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16761-12-9 | [1][2][3][4] |

| Molecular Formula | C₇H₁₃KO₂ | [1][2][3][4] |

| Molecular Weight | 168.275 - 168.277 g/mol | [1][2][4] |

| IUPAC Name | This compound | [1][4] |

| Synonyms | Potassium salt of enanthic acid, Potassium hexylcarboxylate, Heptanoic acid potassium salt | [1][4] |

| Boiling Point | 222.6°C at 760 mmHg | [1][3][4] |

| Flash Point | 99.2°C | [1][3][4] |

| Vapor Pressure | 0.0578 mmHg at 25°C | [1][3] |

| EINECS Number | 240-820-8 | [2][3][4] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.[2][3] There are no GHS pictograms, signal words, or hazard statements associated with this chemical.[2][3]

Toxicological Data

There is currently no available data on the toxicological properties of this compound.[3] This includes a lack of information on acute toxicity (oral, dermal, and inhalation), skin corrosion or irritation, serious eye damage or irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity.[3]

Safe Handling and Storage Protocols

Despite its non-hazardous classification, proper laboratory practices are essential when handling this compound to ensure personnel safety.

4.1. Handling:

-

Ventilation: Use in a well-ventilated area.[5][6] For procedures that may generate dust, appropriate exhaust ventilation should be in place.[5]

-

Personal Protective Equipment (PPE):

-

Hygiene: Avoid contact with skin and eyes.[5] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]

4.2. Storage:

-

Conditions: Store in a dry, cool, and well-ventilated place.[6][7] Keep containers tightly closed.[6]

-

Incompatibilities: Information on specific incompatible materials is not widely available for this compound. However, for the metallic element potassium, it is incompatible with water, acids, and oxidizing agents.[8]

4.3. Spills and Disposal:

-

Spills: In case of a spill, sweep up the solid material and place it in a suitable, closed container for disposal.[5] Avoid generating dust.[5]

-

Disposal: Dispose of the material in accordance with local, state, and federal regulations.

First-Aid Measures

In case of exposure, the following first-aid measures are recommended:

-

After inhalation: Move the person to fresh air.

-

After skin contact: Remove contaminated clothing and rinse the skin with water.

-

After eye contact: Rinse out with plenty of water.

-

After ingestion: Make the victim drink water (two glasses at most). If feeling unwell, consult a doctor.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the specific SDS provided by the manufacturer for the most accurate and up-to-date information.

References

- 1. This compound (16761-12-9) for sale [vulcanchem.com]

- 2. guidechem.com [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. alco-chem.com [alco-chem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. ehs.princeton.edu [ehs.princeton.edu]

Spectroscopic Profile of Potassium Heptanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for potassium heptanoate (CAS No. 16761-12-9), a potassium salt of the medium-chain fatty acid, heptanoic acid. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for acquiring these spectra. This information is crucial for the identification, characterization, and purity assessment of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound, providing detailed information about the carbon framework and the chemical environment of protons along the alkyl chain.

¹H NMR Data

The ¹H NMR spectrum of the heptanoate anion is characterized by signals corresponding to the protons on the seven-carbon chain. A key feature for confirming the formation of the potassium salt is the absence of the acidic proton signal from the parent heptanoic acid, which typically appears as a broad singlet between δ 10-12 ppm.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |

| H-7 (CH₃) | 0.8 - 0.9 | Triplet (t) | 3H |

| H-3 to H-6 (-(CH₂)₄-) | 1.2 - 1.6 | Multiplet (m) | 8H |

| H-2 (α-CH₂) | 2.1 - 2.3 | Triplet (t) | 2H |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.[1]

¹³C NMR Data

The ¹³C NMR spectrum of this compound will display seven distinct signals, corresponding to each carbon atom in the heptanoate anion. The most downfield signal is attributed to the carboxylate carbon, which is significantly deshielded.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ) ppm (Predicted) |

| C-1 (-COO⁻) | 180 - 185 |

| C-2 | 35 - 40 |

| C-3 | 28 - 32 |

| C-4 | 24 - 28 |

| C-5 | 22 - 25 |

| C-6 | 30 - 34 |

| C-7 | 13 - 15 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.[1]

Experimental Protocol for NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

-

This compound sample

-

Deuterated water (D₂O) or other suitable deuterated solvent (e.g., DMSO-d₆)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of D₂O in a clean, dry vial.

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

Process the spectrum similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key diagnostic feature is the presence of strong absorption bands corresponding to the carboxylate group.

IR Data

The formation of the potassium salt from heptanoic acid is readily confirmed by the disappearance of the characteristic C=O stretching vibration of the carboxylic acid (typically found between 1690 and 1750 cm⁻¹) and the appearance of two new, strong bands for the carboxylate anion.[1][2]

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |

| Carboxylate (COO⁻) | Asymmetric Stretch | 1550 - 1610 | Strong |

| Carboxylate (COO⁻) | Symmetric Stretch | 1400 - 1450 | Strong |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Medium-Strong |

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

Objective: To obtain a high-quality FTIR spectrum of solid this compound.

Materials:

-

This compound sample

-

FTIR grade potassium bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press and die

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Pellet Formation:

-

Transfer a portion of the powder mixture into the die of a pellet press.

-

Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum using a blank KBr pellet or an empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000 - 400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. As this compound is a non-volatile salt, direct analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible without prior derivatization.[1] Electrospray ionization (ESI) is a more suitable technique for analyzing such ionic compounds.

Mass Spectrometry Data

The expected mass spectrum would show the heptanoate anion.

Table 4: Expected Mass-to-Charge Ratios (m/z) for this compound

| Ion | Formula | Calculated m/z |

| Heptanoate anion | [C₇H₁₃O₂]⁻ | 129.09 |

Experimental Protocol for Mass Spectrometry (Electrospray Ionization)

Objective: To confirm the molecular weight of the heptanoate anion using ESI-MS.

Materials:

-

This compound sample

-

High-purity solvent (e.g., methanol, acetonitrile, water)

-

Mass spectrometer with an ESI source

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (e.g., 1-10 µg/mL) in a suitable solvent.

-

The choice of solvent will depend on the instrument and the desired ionization mode.

-

-

Instrument Setup:

-

Set up the mass spectrometer with the ESI source in negative ion mode to detect the heptanoate anion.

-

Optimize the source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.

-

-

Sample Infusion and Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the heptanoate anion at the expected m/z value.

-

Workflow Visualization

The following diagram illustrates a logical workflow for the complete spectroscopic analysis of a this compound sample.

Caption: Spectroscopic Analysis Workflow.

References

Thermal Stability and Decomposition of Potassium Heptanoate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the thermal stability and decomposition of potassium heptanoate. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Thermal Behavior and Stability

This compound, the potassium salt of the seven-carbon carboxylic acid heptanoic acid, exhibits moderate thermal stability.[1] Like other potassium n-alkanoates, it is generally stable at temperatures up to 440 °C (713 K).[2][3] Beyond this temperature, the compound undergoes a series of phase transitions and eventually decomposes.

The thermal behavior of this compound has been primarily investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Phase Transitions

DSC analysis reveals several endothermic events for this compound upon heating, corresponding to solid-solid transitions and melting. A notable characteristic of this compound and other C4–C12 potassium carboxylates is the formation of a liquid crystal phase before clearing to an isotropic liquid at a higher temperature.[3]

Table 1: Thermal Events of this compound Determined by DSC

| Thermal Event | Onset Temperature (K) | Peak Temperature (K) | Enthalpy Change (ΔH) (kJ·kg⁻¹) |

| Solid-Solid Transitions | 333.7 | 336 and 348 | 78 |

| Melting to Liquid Crystal Phase | - | 571.0 | 105 |

| Clearing of Liquid Crystal Phase | - | 722 | - |

Data sourced from de Klerk et al. (2014).[3][4]

Thermal Decomposition

Thermogravimetric analysis indicates that the decomposition of this compound commences at approximately 420 °C (693 K).[4] The initial decomposition step is associated with a fractional mass loss of 6.3%.[4]

Table 2: Decomposition Data for this compound from TGA

| Parameter | Value |

| Decomposition Onset Temperature | ~693 K (~420 °C) |

| Fractional Mass Loss (First Stage) | 0.063 (6.3%) |

Data sourced from de Klerk et al. (2014).[4]

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and thermal analysis of this compound.

Synthesis of this compound

A common method for the preparation of this compound is through an acid-base reaction between heptanoic acid and a potassium base, such as potassium carbonate.

Experimental Workflow for Synthesis and Purification

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 4. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Historical research and applications of potassium heptanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium heptanoate (C₇H₁₃KO₂), the potassium salt of heptanoic acid, is a medium-chain fatty acid salt that has garnered interest across various scientific and industrial domains. Historically recognized for its role in the broader category of potassium salts of fatty acids, its specific applications and mechanisms of action are subjects of ongoing research. This technical guide provides an in-depth overview of the historical context, synthesis, and diverse applications of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its associated biological and chemical pathways.

Historical Perspective

The history of this compound is intrinsically linked to the broader study of fatty acids and their salts. Heptanoic acid, the precursor to this compound, derives its name from the Latin "oenanthe," which in turn comes from the Greek "oinos" (wine) and "anthos" (blossom)[1]. The systematic study of fatty acids and their saponification products began in the early 19th century with the work of chemists like Michel Chevreul, who laid the foundation for understanding the composition of fats and oils[2].

While specific early research on this compound is not extensively documented, the use of potassium salts of fatty acids in various applications has a longer history. The first pesticide product containing soap salts was registered in 1947[3][4]. These salts were produced by reacting potassium hydroxide with fatty acids derived from animal fats and plant oils[3][4]. In an industrial context, the thermal behavior of potassium n-alkanoates, including heptanoate, became a subject of study due to their relevance in processes like the Fischer-Tropsch synthesis[5][6].

Synthesis of this compound

This compound is primarily synthesized through two main routes: acid-base neutralization and saponification of a heptanoic acid ester.

Acid-Base Neutralization

This is the most direct method, involving the reaction of heptanoic acid with a potassium base, typically potassium hydroxide (KOH)[7]. The reaction is exothermic and yields this compound and water.

Chemical Equation: CH₃(CH₂)₅COOH + KOH → CH₃(CH₂)₅COOK + H₂O[7]

Experimental Protocol:

-

Materials: Heptanoic acid, potassium hydroxide, deionized water, ethanol (or another suitable solvent).

-

Procedure:

-

Dissolve a known molar equivalent of potassium hydroxide in a minimal amount of deionized water.

-

In a separate vessel, dissolve one molar equivalent of heptanoic acid in ethanol.

-

Slowly add the potassium hydroxide solution to the heptanoic acid solution while stirring continuously. The reaction is exothermic, so cooling may be necessary to maintain a controlled temperature.

-

Continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.

-

The solvent (ethanol and water) is then removed under reduced pressure using a rotary evaporator.

-

The resulting solid this compound can be further purified by recrystallization from a suitable solvent system, such as an ethanol/ether mixture.

-

-

Purification: The crude product is dissolved in a minimal amount of hot ethanol and then precipitated by the slow addition of diethyl ether. The resulting crystals are filtered, washed with cold diethyl ether, and dried under vacuum.

Saponification of Heptanoic Acid Esters

This method involves the hydrolysis of a heptanoic acid ester, such as methyl heptanoate, using a strong potassium base like potassium hydroxide.

Experimental Protocol:

-

Materials: Methyl heptanoate, potassium hydroxide, methanol.

-

Procedure:

-

Reflux a solution of methyl heptanoate in a methanolic solution of potassium hydroxide for several hours[7]. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the methanol is removed by rotary evaporation[7].

-

The resulting residue is then purified by precipitation and recrystallization to yield this compound[7].

-

Applications of this compound

This compound and its related compounds have found applications in diverse fields, including industrial processes, agriculture, and potentially as a food preservative.

Industrial Applications

Corrosion Inhibition:

This compound, like other carboxylates, exhibits corrosion-inhibiting properties. While specific studies on this compound are limited, research on sodium heptanoate provides valuable insights into the mechanism. The heptanoate anion can adsorb onto metal surfaces, forming a protective film that inhibits the corrosion process[8]. This film is believed to be a mixture of the metal heptanoate and the corresponding metal oxide/hydroxide[8]. The presence of dissolved oxygen can influence the formation and stability of this passive film[8].

Diagram: Corrosion Inhibition Mechanism

Caption: Mechanism of corrosion inhibition by heptanoate anions.

Lubricants:

While specific data on this compound as a lubricant additive is scarce, potassium salts of other organic acids, such as potassium borate, have been shown to possess excellent extreme pressure, anti-wear, and friction-reducing properties when added to base oils. The long hydrocarbon chain of the heptanoate anion suggests it could provide lubricity by forming a boundary film on metal surfaces, reducing friction and wear. Further research is needed to quantify its performance in lubricant formulations.

Heat Storage:

The thermal properties of potassium n-alkanoates make them potential candidates for phase change materials (PCMs) in thermal energy storage applications. A study on a range of potassium C1-C12 n-alkanoates revealed their thermal stability at high temperatures[5][6]. Although specific data for this compound is not provided in the cited study, the melting points and enthalpies of fusion of other potassium carboxylates were determined, indicating their potential for storing and releasing thermal energy during phase transitions[5][6].

Table 1: Thermal Properties of Selected Potassium n-Alkanoates

| Compound | Melting Point (°C) | Enthalpy of Fusion (kJ/kg) |

| Potassium Acetate (C2) | 295 | 164-167 |

| Potassium Propanoate (C3) | 363.8 | - |

| Potassium Butanoate (C4) | 350 | - |

| Potassium Pentanoate (C5) | - | 2.1 - 0.3 (for a specific thermal event) |

| Potassium Hexanoate (C6) | - | - |

| Data for this compound (C7) is not available in the cited sources. | ||

| Source:[5][6] |

Agricultural Applications

Potassium is an essential macronutrient for plant growth, playing a crucial role in various physiological processes, including enzyme activation, stomatal regulation, and photosynthesis. While there is no specific research on this compound as a fertilizer, potassium salts of fatty acids have been used in agriculture as insecticides, herbicides, and fungicides since 1947[3][4]. Their mode of action involves disrupting the cell membranes of soft-bodied insects, leading to dehydration and death[4].

Potential as a Food Preservative

Potassium salts of fatty acids are generally recognized as safe (GRAS) by the U.S. Food and Drug Administration for use as multi-purpose food additives[3][4]. While the antimicrobial efficacy of this compound has not been extensively studied, related compounds like potassium sorbate are widely used as food preservatives due to their ability to inhibit the growth of molds and yeasts. Further investigation is required to determine the potential of this compound in food preservation.

Biological Activity and Signaling Pathways

Recent research has focused on the metabolic fate and signaling roles of medium-chain fatty acids like heptanoate.

Heptanoate Metabolism

Heptanoate can serve as an energy source for the brain. It can cross the blood-brain barrier and be metabolized within glial cells. Through a series of enzymatic reactions, heptanoate is converted into acetyl-CoA and propionyl-CoA. Acetyl-CoA enters the tricarboxylic acid (TCA) cycle to generate ATP, while propionyl-CoA can be converted to succinyl-CoA, an intermediate of the TCA cycle, thus having an anaplerotic effect (replenishing TCA cycle intermediates).

Diagram: Heptanoate Metabolism in the Brain

Caption: Metabolic pathway of heptanoate in glial cells.

G-Protein Coupled Receptor (GPCR) Signaling

Fatty acids can act as signaling molecules by activating specific G-protein coupled receptors (GPCRs). While the direct interaction of heptanoate with these receptors is not fully elucidated, short-chain fatty acids are known to activate GPR41 and GPR43, while medium and long-chain fatty acids activate GPR40 and GPR120. Activation of these receptors can lead to various downstream effects, including the regulation of insulin secretion and inflammatory responses. Given its intermediate chain length, heptanoate may interact with one or more of these receptors, a hypothesis that warrants further investigation.

Conclusion

This compound is a compound with a rich, albeit not always specific, historical context rooted in the chemistry of fatty acids. Its synthesis is well-established, and it holds potential in a variety of applications, from industrial uses like corrosion inhibition and thermal energy storage to agriculture and potentially food preservation. Furthermore, its role as a metabolic fuel and potential signaling molecule opens avenues for research in drug development and neuroscience. While this guide provides a comprehensive overview of the current knowledge, it also highlights areas where further research, particularly in obtaining quantitative performance data for specific applications, is needed to fully realize the potential of this versatile compound.

References

Methodological & Application

Application Notes and Protocols for the Use of Potassium Heptanoate as an Internal Standard in Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chemistry, particularly within chromatographic techniques such as gas chromatography (GC) and liquid chromatography (LC), the use of an internal standard is crucial for achieving accurate and precise quantification of analytes. An internal standard is a compound of known concentration that is added to a sample to correct for variations that may occur during sample preparation and analysis. Potassium heptanoate, or its conjugate acid, heptanoic acid, is frequently employed as an internal standard in the analysis of short-chain fatty acids (SCFAs) and other volatile fatty acids. Its chemical properties, including its intermediate chain length and volatility, make it an ideal candidate to mimic the behavior of target analytes during extraction, derivatization, and chromatographic separation.

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in chromatographic analysis, with a focus on GC-mass spectrometry (GC-MS) methods for SCFAs.

Principle of Internal Standardization

The internal standard method involves adding a constant amount of a non-endogenous compound to all calibration standards and unknown samples. The ratio of the analyte's response to the internal standard's response is then plotted against the analyte's concentration to create a calibration curve. This ratio corrects for potential sample loss during preparation and inconsistencies in injection volume, leading to more robust and reliable quantitative results.[1]

Application: Quantification of Short-Chain Fatty Acids in Biological Samples

This compound is particularly well-suited as an internal standard for the analysis of short-chain fatty acids (e.g., acetic acid, propionic acid, butyric acid) in various biological matrices such as fermentation media, fecal samples, and serum.[2][3] SCFAs are important metabolites produced by the gut microbiota and are implicated in various physiological and pathological processes.

Experimental Workflow for SCFA Analysis using GC-MS

The following diagram illustrates the typical workflow for the quantification of SCFAs in biological samples using this compound as an internal standard.

Caption: A flowchart of the GC-MS analysis of SCFAs.

Detailed Experimental Protocol: GC-MS Analysis of SCFAs

This protocol is a composite based on established methods for SCFA analysis using an internal standard.[2][3][4]

1. Materials and Reagents:

-

This compound (or heptanoic acid)

-

SCFA standards (acetic acid, propionic acid, isobutyric acid, butyric acid, isovaleric acid, valeric acid, etc.)

-

Solvents: Methanol, Pyridine, Hexane (all analytical grade)

-

Derivatizing agent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

-

Sodium hydroxide (NaOH) solution (0.5 M)

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

2. Preparation of Internal Standard and Calibration Standards:

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target SCFAs. Add a fixed amount of the this compound internal standard stock solution to each calibration standard.

3. Sample Preparation:

-

Fecal Samples:

-

Weigh approximately 20 mg of the fecal sample into a microcentrifuge tube.

-

Add 20 µL of 0.5 M NaOH, 20 µL of the internal standard solution, and 460 µL of methanol.[3]

-

Homogenize the sample.

-

Add 400 µL of 80% methanol in water.[3]

-

Vortex and incubate at -20°C for 30 minutes.[3]

-

Centrifuge and collect the supernatant for derivatization.

-

-

Serum Samples:

-

To 100 µL of serum, add 10 µL of the internal standard solution.

-

Add methanol and acidify with HCl.[5]

-

Perform a liquid-liquid extraction with a suitable organic solvent like hexane or a mixture of chloroform and methanol.[5][6]

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

4. Derivatization:

-

To the dried extract or the supernatant from the fecal sample preparation, add the derivatizing agent (e.g., MTBSTFA) and pyridine.[3]

-

Incubate the mixture at 60°C for 30 minutes to form the tert-butyldimethylsilyl (TBDMS) esters of the SCFAs.[3]

5. GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: A suitable capillary column for fatty acid analysis, such as a DB-FATWAX UI or a similar polar column.[7]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp to 150°C at 10°C/min.

-

Ramp to 250°C at 20°C/min, hold for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

-

6. Data Analysis:

-

Integrate the peak areas of the target SCFAs and the heptanoate internal standard.

-

Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.

-

Determine the concentration of the SCFAs in the unknown samples using the regression equation from the calibration curve.

Method Validation Parameters

A summary of typical method validation parameters for the GC-MS analysis of SCFAs using this compound as an internal standard is presented below. The values are representative of what is expected for a validated method.[8][9]

| Parameter | Specification | Typical Result |

| Linearity (r²) | > 0.99 | > 0.995 |

| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |

| Precision (RSD%) | ||

| - Repeatability (Intra-day) | < 15% | < 10% |

| - Intermediate Precision (Inter-day) | < 20% | < 15% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | Analyte dependent |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10 | Analyte dependent |

| Specificity | No interfering peaks at the retention times of the analytes and internal standard. | Confirmed by mass spectra |

Logical Relationship for Internal Standard Selection

The choice of an appropriate internal standard is critical for the success of the analysis. The following diagram illustrates the key considerations for selecting a suitable internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. lipidmaps.org [lipidmaps.org]

- 6. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]

Application of Potassium Heptanoate in Material Science Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium heptanoate, the potassium salt of heptanoic acid, is a versatile compound with emerging applications in various fields of material science. Its unique properties, stemming from its medium-chain carboxylate structure, make it a valuable candidate for research and development in areas including thermal energy storage, polymer chemistry, the synthesis of advanced materials, and corrosion inhibition. This document provides detailed application notes and experimental protocols for the use of this compound in these key research areas.

Application 1: Thermal Energy Storage

This compound and other potassium carboxylates are being investigated as phase change materials (PCMs) for thermal energy storage applications. Their ability to absorb and release significant amounts of latent heat during their solid-to-liquid crystal and liquid crystal-to-isotropic liquid phase transitions makes them suitable for storing thermal energy.

Quantitative Data: Thermal Properties of Potassium Carboxylates

The following table summarizes the key thermal properties of a series of potassium n-alkanoates, including this compound. This data is crucial for designing and modeling thermal energy storage systems.

| Compound Name | Molecular Formula | Melting Point to Liquid Crystal (°C) | Enthalpy of Fusion (kJ/kg) | Clearing Point to Isotropic Liquid (°C) |

| Potassium Butanoate | C₄H₇KO₂ | 350.0 | - | - |

| Potassium Pentanoate | C₅H₉KO₂ | 368.9 | 129 | 459 |

| Potassium Hexanoate | C₆H₁₁KO₂ | 290.4 | 88 | 450 |

| This compound | C₇H₁₃KO₂ | 297.9 | 105 | 449 |

| Potassium Octanoate | C₈H₁₅KO₂ | 248.9 | 80 | 441 |

| Potassium Decanoate | C₁₀H₁₉KO₂ | 230.9 | 100 | 422 |

| Potassium Dodecanoate | C₁₂H₂₃KO₂ | 227.9 | 124 | 409 |

Data sourced from a study on the thermal behavior of potassium n-alkanoates.[1]

Experimental Protocol: Characterization of Thermal Properties using Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for determining the thermal properties of this compound using DSC.[2][3][4]

Objective: To determine the melting point, enthalpy of fusion, and clearing point of this compound.

Materials:

-

This compound

-

Differential Scanning Calorimeter (DSC)

-

Aluminum or alumina crucibles with lids

-

Microbalance

-

Inert gas (e.g., Nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared DSC crucible.

-

Seal the crucible hermetically to prevent any loss of material during heating.

-

Prepare an empty, sealed crucible to be used as a reference.

-

Instrument Setup:

-

Place the sample and reference crucibles into the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the expected clearing point (e.g., 500°C).

-

Hold the sample at the high temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the initial temperature at a controlled rate (e.g., 10°C/min).

-

Perform a second heating and cooling cycle to ensure thermal history does not affect the results.

-